molecular formula C17H21F3N2O4S B2848643 1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane CAS No. 501111-44-0

1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane

Cat. No.: B2848643
CAS No.: 501111-44-0
M. Wt: 406.42
InChI Key: YCLJQADSOHAXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane), which is a type of cyclic compound with two fused rings, one of which contains a nitrogen atom (aza-). It also has a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom, and a nitro group (-NO2), which consists of a nitrogen atom attached to two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azabicyclo[3.2.1]octane core would likely impart a rigid, three-dimensional structure to the molecule. The electronegative trifluoromethyl and nitro groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitro group is often involved in reactions that result in the formation of new C-N bonds . The trifluoromethyl group, being highly electronegative, could influence the compound’s reactivity and stability .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which might influence its behavior in biological systems .

Scientific Research Applications

Nickel(II) Complexes of a Thiosemicarbazone

Nickel(II) complexes involving ligands with bicyclic structures have been studied, highlighting their potential in coordination chemistry and the design of planar complexes with specific coordination patterns. Such research could be indicative of the potential application of complex bicyclic structures in developing novel coordination compounds with unique properties (West et al., 1986).

Semipinacol Rearrangement in Bicyclic Lactams

The semipinacol rearrangement of cis-fused β-lactam diols into keto-bridged bicyclic lactams demonstrates the synthetic utility of bicyclic structures in organic chemistry. This process is part of the synthesis of biologically active molecules, showcasing the role of complex bicyclic frameworks in drug development and organic synthesis (Grainger et al., 2012).

Isoxazoles and Isoxazolines by 1,3-Dipolar Cycloaddition

The study on the base-catalysed condensation of primary nitro compounds with dipolarophiles to yield isoxazolines or isoxazoles using bicyclic compounds as intermediates highlights the importance of such structures in synthetic organic chemistry. This research could point towards methodologies for constructing complex molecules with bicyclic cores, relevant to the study of your compound of interest (Machetti et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include investigating its synthesis, characterizing its physical and chemical properties, studying its reactivity, and exploring its potential applications in areas such as medicinal chemistry or materials science .

Mechanism of Action

Properties

IUPAC Name

1,3,3-trimethyl-6-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]-6-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O4S/c1-15(2)7-11-8-16(3,9-15)10-21(11)13-5-4-12(6-14(13)22(23)24)27(25,26)17(18,19)20/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLJQADSOHAXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C3=C(C=C(C=C3)S(=O)(=O)C(F)(F)F)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.